molecular formula C12H18NOP B2666845 2-Dimethylphosphoryl-2-phenylpyrrolidine CAS No. 2413875-10-0

2-Dimethylphosphoryl-2-phenylpyrrolidine

Cat. No. B2666845
CAS RN: 2413875-10-0
M. Wt: 223.256
InChI Key: VFFUXLNCYASPDZ-UHFFFAOYSA-N
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Description

“2-Dimethylphosphoryl-2-phenylpyrrolidine” is a chemical compound with the IUPAC name dimethyl (2-phenylpyrrolidin-2-yl)phosphine oxide . It has a molecular weight of 223.25 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The molecular structure of “2-Dimethylphosphoryl-2-phenylpyrrolidine” is represented by the InChI code: 1S/C12H18NOP/c1-15(2,14)12(9-6-10-13-12)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 . This indicates the presence of a pyrrolidine ring attached to a phenyl group and a dimethylphosphoryl group.


Physical And Chemical Properties Analysis

“2-Dimethylphosphoryl-2-phenylpyrrolidine” is a powder at room temperature . It has a molecular weight of 223.25 .

Scientific Research Applications

Novel Materials for Electroluminescence

A novel class of color-tunable emitting amorphous molecular materials, including a series with desired bipolar character, has been designed and synthesized. These materials exhibit reversible oxidation and reduction, intense fluorescence, and the formation of stable amorphous glasses with high glass-transition temperatures above 120 °C. They function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light, including white. Additionally, they serve as good host materials for emissive dopants in organic EL devices, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Structure-Directing Synthesis

Benzylpyrrolidine and its fluorinated derivatives have been investigated for their ability to direct the synthesis of the aluminophosphate AlPO-5, using computational modeling techniques. The study shows that while the ortho and para-fluoro derivatives do not efficiently direct the synthesis due to poor packing within the AlPO-5 pores, the meta-fluoro derivative, along with benzylpyrrolidine, effectively directs the synthesis of AlPO-5. This indicates the importance of electrostatic interactions and the packing density of molecules inside the channel system for directing the synthesis of microporous materials (Gómez-Hortigüela, Corà, Catlow, & Pérez-Pariente, 2004).

Catalytic and Synthetic Applications

The copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization has been successfully applied for the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides. This transformation, using dimethyl sulfoxide as the oxidant, highlights a novel application in synthetic chemistry for efficient C-S bond formation and functionalization of aromatic compounds (Xu, Wan, Mao, & Pan, 2010).

Aza-Wittig Reactions

N-Phosphorylalkyl imines and N-Phosphorylalkyl-N'-phenyl-carbodiimides are obtained through the Aza-Wittig reaction of phosphazenes derived from aminophosphonates with carbonyl compounds and phenyl isocyanate. This method leads to the synthesis of 4-amino-3-phosphoryl-2-azadienes and pyrazine-phosphonates, showcasing the versatility of 2-dimethylphosphoryl-2-phenylpyrrolidine in facilitating novel synthetic pathways for nitrogen-containing compounds (Palacios, Retana, Marigorta, Rodriguez, & Pagalday, 2003).

Anticancer and Superoxide Dismutase Mimetic Activities

Metal complexes of 2,2-dimethylpentanedioic acid (2dmepdaH2) and 3,3-dimethylpentanedioic acid (3dmepdaH2) have been synthesized and assessed for their superoxide dismutase (SOD) mimetic activity and anticancer properties. These complexes, including those with copper, show promise in cancer chemotherapy towards specific cell lines, highlighting the potential biomedical applications of compounds related to 2-dimethylphosphoryl-2-phenylpyrrolidine (Devereux, McCann, O’Shea, O'connor, Kiely, McKee, Naughton, Fisher, Kellett, Walsh, Egan, & Deegan, 2006).

properties

IUPAC Name

2-dimethylphosphoryl-2-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NOP/c1-15(2,14)12(9-6-10-13-12)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFUXLNCYASPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1(CCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylphosphoryl-2-phenylpyrrolidine

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